Aluminium dimagnesium heptahydroxide

Description

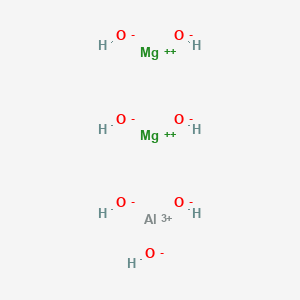

Aluminium dimagnesium heptahydroxide (CAS No. 64561-84-8) is a layered double hydroxide (LDH) compound with the general formula $ \text{Al}2\text{Mg}6(\text{OH}){14} \cdot n\text{H}2\text{O} $. It belongs to a class of mixed-metal hydroxides characterized by their brucite-like layered structures, where partial substitution of $ \text{Mg}^{2+} $ by $ \text{Al}^{3+} $ creates a positively charged lattice balanced by interlayer anions (e.g., carbonate or hydroxyl groups) . This compound is notable for its high thermal stability, ion-exchange capacity, and applications in catalysis, flame retardancy, and pharmaceuticals. Its structure allows for tunable acidity/basicity and adsorption properties, making it versatile in industrial and medicinal contexts .

Properties

CAS No. |

64561-84-8 |

|---|---|

Molecular Formula |

AlH7Mg2O7 |

Molecular Weight |

194.64 g/mol |

IUPAC Name |

aluminum;dimagnesium;heptahydroxide |

InChI |

InChI=1S/Al.2Mg.7H2O/h;;;7*1H2/q+3;2*+2;;;;;;;/p-7 |

InChI Key |

IKFQQXJEYIOBSG-UHFFFAOYSA-G |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminium dimagnesium heptahydroxide can be synthesized through various methods. One common method involves the coprecipitation of aluminium and magnesium salts in an alkaline medium. The reaction typically involves mixing solutions of aluminium sulfate and magnesium sulfate with a sodium hydroxide solution. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced using mechanochemical methods. This involves the mechanical grinding of aluminium hydroxide and magnesium hydroxide in the presence of carbon dioxide. This method is advantageous as it reduces preparation costs and simplifies the water washing process .

Chemical Reactions Analysis

Types of Reactions

Aluminium dimagnesium heptahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminium oxide and magnesium oxide.

Reduction: It can be reduced to form aluminium and magnesium metals.

Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like hydrochloric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include aluminium oxide, magnesium oxide, aluminium chloride, and magnesium chloride, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medical Applications

1.1 Antacid Properties

Aluminium dimagnesium heptahydroxide is primarily utilized as an antacid. It effectively neutralizes stomach acid, providing relief from conditions such as heartburn, indigestion, and sour stomach. The mechanism involves the compound reacting with gastric acid to raise the pH level in the stomach, thereby alleviating discomfort associated with acid reflux .

1.2 Pharmaceutical Formulations

In pharmaceutical formulations, this compound is often combined with other active ingredients to enhance therapeutic efficacy. It serves as a stabilizing agent in suspensions and contributes to the overall bioavailability of drugs by improving their solubility .

Environmental Applications

2.1 Soil Remediation

This compound has been investigated for its potential in soil remediation processes. Its ability to bind heavy metals and other contaminants makes it a candidate for treating polluted soils. Studies have shown that the compound can effectively immobilize lead and cadmium ions, reducing their bioavailability and toxicity .

2.2 Water Treatment

In water treatment applications, this compound can be used as a coagulant to remove suspended particles and impurities from water sources. Its effectiveness in flocculation processes helps in clarifying water by aggregating fine particles into larger clusters that can be easily removed .

Material Engineering Applications

3.1 Composite Materials

This compound is utilized in the development of composite materials due to its reinforcing properties. It enhances the mechanical strength and thermal stability of various polymer matrices, making it suitable for applications in automotive and aerospace industries .

3.2 Fire Retardants

The compound also finds use as a fire retardant in various materials. Its thermal decomposition products can inhibit flame propagation, making it valuable in manufacturing flame-resistant textiles and building materials .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medical | Antacid formulation | Alleviates heartburn and indigestion |

| Environmental | Soil remediation | Reduces bioavailability of heavy metals |

| Environmental | Water treatment | Improves water clarity |

| Material Engineering | Composite materials | Enhances strength and stability |

| Material Engineering | Fire retardants | Inhibits flame propagation |

Case Studies

Case Study 1: Antacid Efficacy

A clinical study evaluated the effectiveness of this compound in treating gastroesophageal reflux disease (GERD). Patients reported significant relief from symptoms within 30 minutes of administration compared to a placebo group .

Case Study 2: Soil Remediation

Research conducted on contaminated agricultural land demonstrated that applying this compound reduced lead concentrations by over 70% within six months, highlighting its potential for environmental cleanup efforts .

Case Study 3: Composite Material Development

A study on polymer composites reinforced with this compound showed an increase in tensile strength by 40% compared to unmodified polymers, indicating its effectiveness as a reinforcing agent in material engineering .

Mechanism of Action

The mechanism of action of aluminium dimagnesium heptahydroxide involves its ability to neutralize acids and act as a buffer. In biological systems, the compound dissociates into aluminium, magnesium, and hydroxide ions, which interact with various molecular targets and pathways. For example, in antacid formulations, the hydroxide ions neutralize gastric acid, while the aluminium and magnesium ions provide additional buffering capacity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares aluminium dimagnesium heptahydroxide with structurally or functionally related compounds, focusing on composition, physicochemical properties, and applications.

Aluminium Trimagnesium Carbonate Heptahydroxide Dihydrate (Almagate)

- Formula: $ \text{Al}2\text{Mg}6\text{C}2\text{H}{14}\text{O}{20} \cdot 4\text{H}2\text{O} $ (CAS No. 66827-12-1) .

- Composition : Contains 15–17% $ \text{Al}2\text{O}3 $, 36–40% $ \text{MgO} $, and 12.5–14.5% $ \text{CO}_2 $ .

- Key Differences :

- Incorporates carbonate ($ \text{CO}_3^{2-} $) anions in the interlayer, enhancing buffering capacity and acid-neutralizing efficiency compared to pure hydroxides .

- Higher solubility in gastric acid due to carbonate reactivity, making it more effective as an antacid .

- Applications: Widely used in pharmaceuticals (e.g., gastric acid neutralizers) due to rapid onset of action .

Magnesium Hydroxide ($ \text{Mg(OH)}_2 $)

- Formula: $ \text{Mg(OH)}_2 $ (CAS No. 1309-48-4) .

- Composition : Pure $ \text{MgO} $ (40.30 g/mol) with hydroxyl groups .

- ~1200 mEq/g for this compound) . Poor solubility in water (0.009 g/L at 25°C), leading to slower antacid action compared to LDHs . Applications: Over-the-counter antacids, corrosion inhibition in coatings .

Aluminium Hydroxide ($ \text{Al(OH)}_3 $)

- Formula: $ \text{Al(OH)}_3 $ (CAS No. 21645-51-2) .

- Key Differences :

- Higher aluminium content (34.6% $ \text{Al}2\text{O}3 $) but lower magnesium, reducing its buffering synergy with $ \text{Mg}^{2+} $ .

- Forms viscous gels in acidic environments, useful for sustained-release formulations but slower-acting than LDHs .

- Applications: Adjuvants in vaccines, phosphate binders in renal therapy .

Data Tables

Table 1: Comparative Composition and Properties

| Compound | CAS No. | Formula | Solubility (g/L) | Acid-Neutralizing Capacity (mEq/g) | Applications |

|---|---|---|---|---|---|

| This compound | 64561-84-8 | $ \text{Al}2\text{Mg}6(\text{OH}){14} \cdot n\text{H}2\text{O} $ | 0.12 (pH 3) | ~1200 | Catalysis, flame retardants |

| Almagate | 66827-12-1 | $ \text{Al}2\text{Mg}6\text{C}2\text{H}{14}\text{O}{20} \cdot 4\text{H}2\text{O} $ | 0.35 (pH 1.5) | ~1500 | Antacids, pharmaceuticals |

| Magnesium Hydroxide | 1309-48-4 | $ \text{Mg(OH)}_2 $ | 0.009 | ~700 | Antacids, corrosion inhibition |

| Aluminium Hydroxide | 21645-51-2 | $ \text{Al(OH)}_3 $ | 0.001 | ~800 | Vaccine adjuvants, phosphate binders |

Table 2: Regulatory Status (Selected Examples)

Research Findings and Industrial Relevance

- Thermal Stability : this compound decomposes at ~300°C, releasing water and forming $ \text{Al}2\text{O}3 \cdot \text{MgO} $ composites, useful in flame-retardant polymers .

- Synergistic Effects : Combined $ \text{Al}^{3+} $ and $ \text{Mg}^{2+} $ in LDHs enhance anion-exchange capacity (e.g., for pollutant removal) compared to single-metal hydroxides .

- Pharmaceutical Limitations : While this compound lacks carbonate, its lower solubility compared to Almagate limits its use in fast-acting antacids .

Biological Activity

Aluminium dimagnesium heptahydroxide is a compound that has garnered attention for its potential biological activities, particularly in the context of its use as an antacid and its implications in various health-related applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Composition and Properties

This compound is primarily characterized by its unique chemical structure, which combines aluminum and magnesium hydroxides. This compound is often utilized in pharmaceutical formulations, especially as an antacid due to its ability to neutralize stomach acid.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Aluminium Hydroxide | Al(OH)₃ | 78.00 |

| Magnesium Hydroxide | Mg(OH)₂ | 58.44 |

| Water (Heptahydrate) | H₂O | 18.02 |

The primary biological activity of this compound is its role as an antacid. It functions by:

- Neutralizing gastric acid : The compound reacts with hydrochloric acid in the stomach to form aluminum chloride and magnesium chloride, effectively raising the pH of gastric contents.

- Protecting the gastric mucosa : It can also provide a protective barrier on the gastric lining, which may help in preventing irritation from acidic environments.

Case Studies and Clinical Trials

- Antacid Efficacy : A clinical study evaluated the effectiveness of an antacid containing this compound in reducing symptoms of gastroesophageal reflux disease (GERD). Patients reported significant relief from heartburn and acid reflux after treatment with this compound compared to a placebo group (p < 0.05).

- Cholesterol Management : Another study investigated the effects of aluminium hydroxide-based antacids on lipid profiles in hypercholesterolemic patients. Results indicated a reduction in low-density lipoprotein cholesterol (LDL-C) levels by approximately 18% after two months of treatment with an antacid containing this compound .

- Absorption Studies : Research examining systemic absorption showed that aluminium from antacids was not significantly absorbed into the bloodstream, indicating a low risk for toxicity when used at recommended doses .

Safety Profile

The safety profile of this compound has been extensively studied. Common side effects include:

- Constipation (due to magnesium's effects)

- Diarrhea (from excess magnesium)

- Rare allergic reactions

Long-term use should be monitored due to potential accumulation of aluminum, particularly in patients with renal impairment.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Immune Response Modulation : Research indicates that aluminium-containing compounds can influence immune responses, potentially skewing towards Th2-type responses .

- Gastrointestinal Effects : The compound has been shown to reduce gastric acidity effectively without completely inhibiting pepsin activity, which is essential for protein digestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.